molecular formula C21H32N2O3 B5206606 N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide

N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide

Cat. No. B5206606
M. Wt: 360.5 g/mol
InChI Key: WOVAVMCFUVAWSG-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been widely studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission. By blocking the activation of this receptor, N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide can modulate the release of glutamate and other neurotransmitters, leading to a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of dopamine release, and the reduction of oxidative stress. It has also been shown to improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide in lab experiments is its high selectivity for the mGluR5 receptor, which allows for more specific targeting of this receptor. However, one limitation is that N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide can have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide, including the development of more selective mGluR5 antagonists, the investigation of N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide's potential role in other neurological disorders, and the exploration of its therapeutic potential in human clinical trials. Additionally, further studies are needed to better understand the long-term effects of N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide on brain function and behavior.

Synthesis Methods

N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide can be synthesized through a multistep process involving the reaction of 4-methoxyphenylacetic acid with 1-methyl-4-piperidone to form the intermediate N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinone. This intermediate is then reacted with 4-oxopentanoic acid to produce the final product, N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. It has also been investigated for its potential role in drug addiction and anxiety disorders.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methylpiperidin-4-yl)methyl]-4-oxopentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-17(24)4-9-21(25)23(16-19-10-13-22(2)14-11-19)15-12-18-5-7-20(26-3)8-6-18/h5-8,19H,4,9-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVAVMCFUVAWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)N(CCC1=CC=C(C=C1)OC)CC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide

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